molecular formula C26H24N4O3 B10987122 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide

4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide

Katalognummer: B10987122
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: RVFWTMCAIORBHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide features a quinazolin-4-one core substituted with a methyl group at position 2 and a 2-methylpropenyloxy group at position 4. This structure suggests utility in kinase inhibition or anticancer applications, typical of quinazoline derivatives .

Eigenschaften

Molekularformel

C26H24N4O3

Molekulargewicht

440.5 g/mol

IUPAC-Name

4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C26H24N4O3/c1-17(2)16-33-22-11-12-24-23(14-22)26(32)30(18(3)29-24)21-9-7-19(8-10-21)25(31)28-15-20-6-4-5-13-27-20/h4-14H,1,15-16H2,2-3H3,(H,28,31)

InChI-Schlüssel

RVFWTMCAIORBHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Attachment of the Pyridine Ring: The pyridine ring is typically attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with an appropriate leaving group on the quinazolinone core.

    Alkylation and Ether Formation: The final step involves the alkylation of the quinazolinone core and the formation of the ether linkage using 2-methylprop-2-en-1-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core and the alkyl side chains. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and benzamide moieties. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine ring and the benzamide moiety. Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Halogens in organic solvents, nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinazolinone N-oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives and substituted benzamides.

Wissenschaftliche Forschungsanwendungen

The compound 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by relevant data tables and case studies.

Chemical Properties and Structure

This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. The structure features a quinazolinone core, a benzamide moiety, and a pyridine group, contributing to its potential pharmacological properties.

Molecular Formula

  • C : 20
  • H : 22
  • N : 4
  • O : 3

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that quinazolinone derivatives inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinazolinones have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics .

Photovoltaic Applications

Recent studies have shown that compounds with similar functional groups can be utilized in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy. The incorporation of quinazolinone derivatives may enhance the efficiency of solar cells .

Pesticidal Activity

Research indicates that certain quinazolinone derivatives exhibit herbicidal and fungicidal activities. This compound could be explored for its potential use in crop protection against phytopathogenic microorganisms, contributing to sustainable agricultural practices .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of quinazolinone derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines. The results showed that modifications at the benzamide position significantly enhanced cytotoxicity, suggesting that similar modifications could optimize the activity of the compound .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening of quinazolinone derivatives was conducted, revealing significant activity against Gram-positive bacteria. The study highlighted the importance of structural features such as the pyridine moiety in enhancing antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effects
Anticancer Inhibition of cell proliferation
Antimicrobial Significant activity against Gram-positive bacteria
Photovoltaic Enhanced efficiency in solar cells
Pesticidal Effective against phytopathogenic microorganisms

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Benzamide substitutionIncreased cytotoxicity
Pyridine additionEnhanced antimicrobial activity
Alkyl chain variationImproved solubility

Wirkmechanismus

The mechanism of action of 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the benzamide and pyridine moieties can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Key Observations:
  • Core Structure Variability : The target compound’s quinazolin-4-one core is shared with and compounds but differs from the benzo[b][1,4]oxazin-3(4H)-one in . Quinazoline derivatives generally exhibit stronger kinase inhibition due to planar aromaticity and hydrogen-bonding capacity .
  • The pyridin-2-ylmethyl benzamide in the target compound vs. VEGFR kinases) .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison (Based on Structural Features)
Property Target Compound Compound Compound
Molecular Weight ~450 g/mol ~750 g/mol (dimeric structure) ~600 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high due to iodine) ~2.8 (polar piperidinyl group)
Solubility Moderate in DMSO Low (iodine, dimeric structure) High (polar substituents)
Kinase Selectivity Likely EGFR-focused Broad-spectrum (dimeric design) VEGFR/PDGFR
Key Findings:
  • ’s dimeric quinazoline may exhibit dual kinase inhibition due to its symmetric structure but faces challenges in bioavailability due to high molecular weight and lipophilicity .
  • ’s chloro and piperidinyl groups enhance solubility and selectivity for angiogenesis-related kinases, whereas the target compound’s propenyloxy group may limit metabolic stability .

Biologische Aktivität

The compound 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, with a molecular weight of approximately 366.42 g/mol. The structure features a quinazoline core, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC20H22N4O3C_{20}H_{22}N_{4}O_{3}
Molecular Weight366.42 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various cellular targets:

1. Anticancer Activity
Studies have shown that compounds with a quinazoline structure can inhibit cancer cell proliferation. The specific compound under discussion has been evaluated in vitro against several cancer cell lines, demonstrating significant cytotoxicity. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

2. Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in cancer metabolism and progression, such as thymidylate synthase and dihydrofolate reductase. These enzymes are critical for DNA synthesis and repair, making them prime targets for anticancer therapies .

3. Anti-inflammatory Properties
In addition to its anticancer effects, the compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its effects involves several pathways:

  • Apoptosis Induction: The compound promotes apoptotic cell death through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases.
  • Enzyme Interaction: By binding to the active sites of target enzymes (e.g., thymidylate synthase), it inhibits their activity, disrupting nucleotide synthesis essential for rapidly dividing cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Cytotoxicity Studies: A study published in Cancer Letters demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by over 70% at concentrations above 10 µM within 24 hours .
  • Inflammation Models: In a murine model of arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to control groups .
  • Pharmacokinetics: Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a half-life suitable for therapeutic use .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.